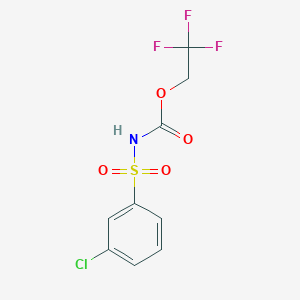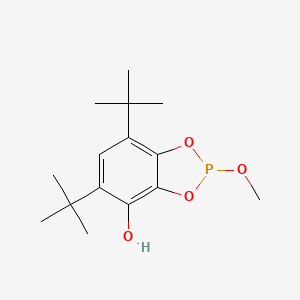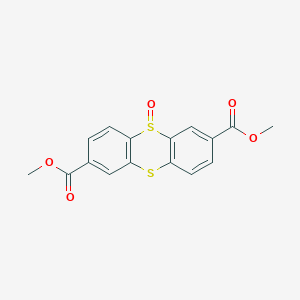
N-(3-Chloropropyl)-2,1-benzothiazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Chloropropyl)-2,1-benzothiazole-3-carboxamide: is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This compound is characterized by the presence of a 3-chloropropyl group attached to the nitrogen atom and a carboxamide group at the 3-position of the benzothiazole ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Chloropropyl)-2,1-benzothiazole-3-carboxamide typically involves the reaction of 2,1-benzothiazole-3-carboxylic acid with 3-chloropropylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as recrystallization, column chromatography, and distillation may be employed.
化学反応の分析
Types of Reactions: N-(3-Chloropropyl)-2,1-benzothiazole-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The benzothiazole ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Reduction Reactions: Reducing agents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed:
Substitution Reactions: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of the corresponding amine.
科学的研究の応用
N-(3-Chloropropyl)-2,1-benzothiazole-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-(3-Chloropropyl)-2,1-benzothiazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
N-(3-Chloropropyl)-2,1-benzothiazole-3-carboxamide: can be compared with other benzothiazole derivatives such as:
Uniqueness: this compound is unique due to the presence of the 3-chloropropyl group, which imparts specific chemical reactivity and biological activity. This structural feature distinguishes it from other benzothiazole derivatives and contributes to its versatility in scientific research applications.
特性
CAS番号 |
63408-81-1 |
|---|---|
分子式 |
C11H11ClN2OS |
分子量 |
254.74 g/mol |
IUPAC名 |
N-(3-chloropropyl)-2,1-benzothiazole-3-carboxamide |
InChI |
InChI=1S/C11H11ClN2OS/c12-6-3-7-13-11(15)10-8-4-1-2-5-9(8)14-16-10/h1-2,4-5H,3,6-7H2,(H,13,15) |
InChIキー |
HVLRFNWNQCFVSX-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(SN=C2C=C1)C(=O)NCCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-[Chloro(phenylsulfanyl)methyl]naphthalene](/img/structure/B14499085.png)
![1,2,4-Trimethyl-3-(4-nitrophenyl)benzo[F]quinolin-4-ium iodide](/img/structure/B14499091.png)


![1,4-Bis[(5-ethylnonan-2-YL)oxy]-1,4-dioxobutane-2-sulfonic acid](/img/structure/B14499118.png)

![N,2-Dicyclohexyl-1,2-diazaspiro[2.5]octane-1-carboxamide](/img/structure/B14499127.png)
